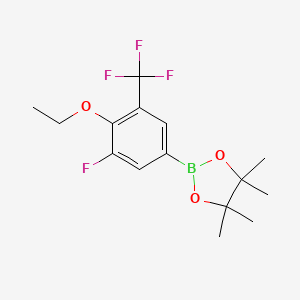![molecular formula C33H38O12 B14032848 4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple functional groups such as acetoxy, phenyl, and glucopyranosiduronic acid ester groups. These features contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl-butenyl structure, followed by the introduction of the acetoxy and glucopyranosiduronic acid ester groups. Common reagents used in these reactions include acetic anhydride, glucopyranosiduronic acid, and methyl iodide. The reaction conditions often require controlled temperatures, specific catalysts, and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or enzymatic catalysis to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:
Oxidation: The acetoxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The phenyl and butenyl groups can be reduced to form saturated hydrocarbons.
Substitution: The acetoxy groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the acetoxy groups yields carboxylic acids, while reduction of the phenyl and butenyl groups results in saturated hydrocarbons.
科学的研究の応用
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[2-[4-(Hydroxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate
- 4-[2-[4-(Amino)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate
Uniqueness
4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and efficacy.
特性
分子式 |
C33H38O12 |
|---|---|
分子量 |
626.6 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33?/m0/s1 |
InChIキー |
LMEOVEVTJJLCOK-BAKLBNFASA-N |
異性体SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


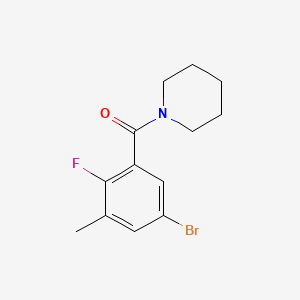
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
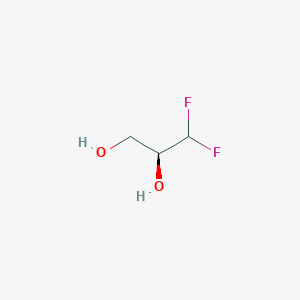
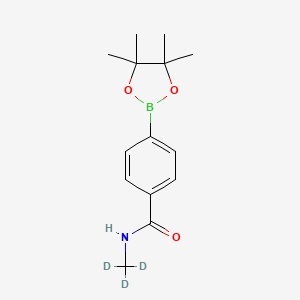
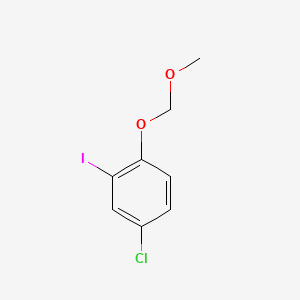

![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)

![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
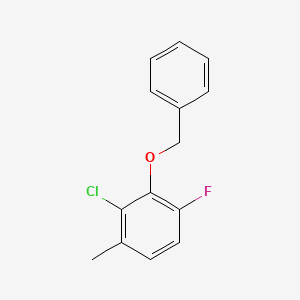
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
